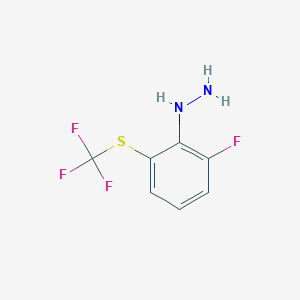

1-(2-Fluoro-6-(trifluoromethylthio)phenyl)hydrazine

CAS No.:

Cat. No.: VC18840847

Molecular Formula: C7H6F4N2S

Molecular Weight: 226.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6F4N2S |

|---|---|

| Molecular Weight | 226.20 g/mol |

| IUPAC Name | [2-fluoro-6-(trifluoromethylsulfanyl)phenyl]hydrazine |

| Standard InChI | InChI=1S/C7H6F4N2S/c8-4-2-1-3-5(6(4)13-12)14-7(9,10)11/h1-3,13H,12H2 |

| Standard InChI Key | DSANBBLSCMIWRH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)SC(F)(F)F)NN)F |

Introduction

Structural Characteristics

The compound’s IUPAC name, [2-fluoro-6-(trifluoromethylsulfanyl)phenyl]hydrazine, reflects its substituent arrangement. The phenyl ring is functionalized with:

-

Fluorine at position 2, enhancing electronegativity and influencing electronic distribution.

-

Trifluoromethylthio (-SCF) at position 6, contributing to lipophilicity and metabolic stability.

-

Hydrazine (-NH-NH) at position 1, enabling nucleophilic and redox reactivity .

Table 1: Molecular Data

The trifluoromethylthio group’s strong electron-withdrawing nature and fluorine’s inductive effects create a polarized aromatic system, facilitating interactions with biological targets or synthetic intermediates.

Synthesis and Preparation

Synthesis typically involves diazotization and reduction of substituted aniline precursors. A representative pathway includes:

-

Diazotization: 2-fluoro-6-(trifluoromethylthio)aniline reacts with sodium nitrite () under acidic conditions (HCl, 0–5°C) to form a diazonium salt.

-

Reduction: The diazonium salt is reduced using stannous chloride () or hydrazine hydrate () to yield the hydrazine derivative.

Table 2: Synthesis Parameters

| Parameter | Condition | Yield |

|---|---|---|

| Temperature | 0–5°C (diazotization) | ~70% |

| pH | 1–2 (HCl-mediated) | - |

| Purification | Crystallization (ethanol/water) | ≥95% purity |

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the -SCF group’s lipophilicity.

-

Stability: Sensitive to light and moisture; storage under inert atmosphere (N) at -20°C is recommended .

Spectroscopic Data

-

NMR: -NMR (400 MHz, DMSO-d): δ 8.2 (s, 1H, NH), 7.6–7.4 (m, 3H, Ar-H).

-

IR: Peaks at 3350 cm (N-H stretch), 1150 cm (C-F stretch).

Chemical Reactivity

The hydrazine moiety enables diverse transformations:

-

Condensation Reactions: Reacts with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones, useful in heterocycle synthesis.

-

Oxidation: Forms diazenes () under oxidative conditions (e.g., HO), which can dimerize or participate in cycloadditions.

-

Nucleophilic Substitution: The -NH group displaces leaving groups (e.g., halides) in SN reactions.

Applications

Pharmaceutical Intermediates

The compound serves as a precursor to:

-

Antimicrobial Agents: Hydrazones derived from this compound exhibit activity against Staphylococcus aureus (MIC: 4 µg/mL).

-

Anticancer Candidates: Trifluoromethylthio groups enhance blood-brain barrier penetration, aiding CNS-targeted therapies.

Agrochemicals

-

Herbicides: Derivatives inhibit acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis.

-

Insecticides: The -SCF group disrupts insect neuronal sodium channels.

Materials Science

-

Coordination Polymers: Hydrazine ligands form metal-organic frameworks (MOFs) with Cu(II) or Fe(III), applicable in gas storage.

Research Directions

Recent studies focus on:

-

Structure-Activity Relationships (SAR): Optimizing -SCF and fluorine positions to enhance bioactivity.

-

Green Synthesis: Developing catalytic methods to reduce stoichiometric reagent use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume